
N-(4-butylphenyl)-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-4-phenylbutanamide, also known as Buphedrone, is a psychoactive drug that belongs to the phenethylamine and cathinone family. It is a synthetic compound that is derived from the natural plant, Catha edulis. Buphedrone is a potent stimulant that is known to induce feelings of euphoria, increased energy, and enhanced focus. The synthesis method of Buphedrone involves the use of various chemicals and reagents, which are carefully combined to produce the final product.
作用机制
N-(4-butylphenyl)-4-phenylbutanamide works by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are responsible for regulating various physiological and biochemical processes in the body, including mood, appetite, and sleep. N-(4-butylphenyl)-4-phenylbutanamide binds to the transporters that are responsible for reuptake of these neurotransmitters, thereby preventing their reuptake and increasing their levels in the brain. This results in a feeling of euphoria, increased energy, and enhanced focus.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-phenylbutanamide has several biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of glucose and lactate in the blood, which are indicators of increased metabolic activity. N-(4-butylphenyl)-4-phenylbutanamide also affects the levels of various hormones in the body, including cortisol, which is a stress hormone, and growth hormone, which is responsible for promoting growth and repair of tissues.
实验室实验的优点和局限性
N-(4-butylphenyl)-4-phenylbutanamide has several advantages and limitations for lab experiments. Its potent stimulant properties make it a useful tool for investigating the effects of increased dopamine, serotonin, and norepinephrine levels in the brain. However, its psychoactive effects can also make it difficult to interpret the results of experiments. Additionally, the synthesis of N-(4-butylphenyl)-4-phenylbutanamide requires the use of various chemicals and reagents, which can be hazardous if not handled properly.
未来方向
There are several future directions for research on N-(4-butylphenyl)-4-phenylbutanamide. One potential area of investigation is its potential as a treatment for depression and anxiety. N-(4-butylphenyl)-4-phenylbutanamide has been shown to have a significant impact on the levels of neurotransmitters that are responsible for regulating mood and anxiety. Another area of research is its potential as a treatment for ADHD. N-(4-butylphenyl)-4-phenylbutanamide has been shown to increase focus and attention, which are two key symptoms of ADHD. Additionally, further research is needed to investigate the long-term effects of N-(4-butylphenyl)-4-phenylbutanamide use on the brain and body.
合成方法
The synthesis of N-(4-butylphenyl)-4-phenylbutanamide involves the use of various chemicals and reagents, which are combined through a series of chemical reactions. The starting material for the synthesis is phenylacetone, which is converted to the intermediate, 4-phenylbutan-2-one, through a process known as reductive amination. The intermediate is then reacted with 1-bromobutane to produce the final product, N-(4-butylphenyl)-4-phenylbutanamide. The synthesis of N-(4-butylphenyl)-4-phenylbutanamide is a complex process that requires a high level of expertise and careful handling of chemicals.
科学研究应用
N-(4-butylphenyl)-4-phenylbutanamide has been extensively studied for its potential use in scientific research. It is known to interact with various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors. This interaction has been shown to have a significant impact on various physiological and biochemical processes in the body. N-(4-butylphenyl)-4-phenylbutanamide has been used in several studies to investigate its potential as a treatment for various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
属性
分子式 |
C20H25NO |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C20H25NO/c1-2-3-8-18-13-15-19(16-14-18)21-20(22)12-7-11-17-9-5-4-6-10-17/h4-6,9-10,13-16H,2-3,7-8,11-12H2,1H3,(H,21,22) |
InChI 键 |
VBTMWNNOYVGKED-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






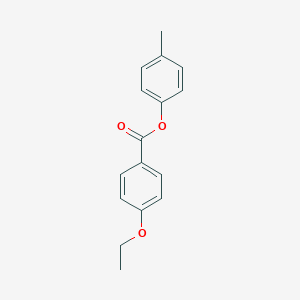
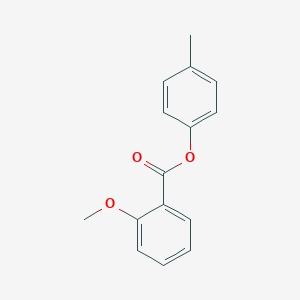
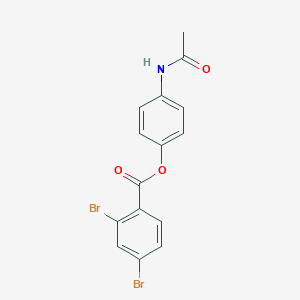
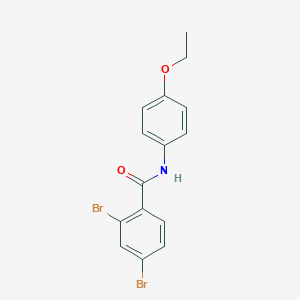
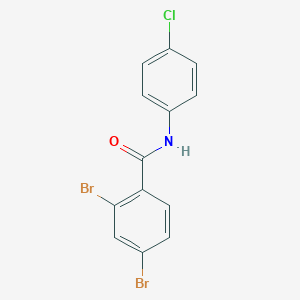


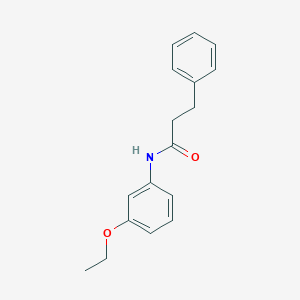
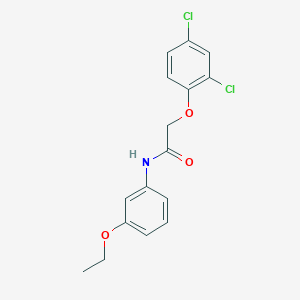
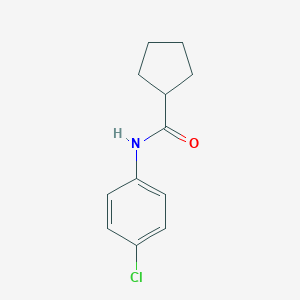
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)